Cas no 518979-75-4 (Ethyl imidazo[1,5-a]pyridine-7-carboxylate)

Ethyl imidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core with an ethyl ester functional group at the 7-position. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The fused imidazole and pyridine rings enhance its potential as a scaffold for bioactive molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and CNS-targeting compounds. The ethyl ester group offers flexibility for further derivatization, enabling efficient conversion to carboxylic acids, amides, or other functionalized derivatives. Its rigid bicyclic system contributes to improved metabolic stability and binding affinity in drug design. The compound's high purity and well-defined structure ensure reproducibility in research and industrial applications.
Ethyl imidazo[1,5-a]pyridine-7-carboxylate structure
518979-75-4 structure
Product Name:Ethyl imidazo[1,5-a]pyridine-7-carboxylate
CAS No:518979-75-4
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD19981647
CID:1026677
PubChem ID:12031959
Update Time:2025-07-02

Ethyl imidazo[1,5-a]pyridine-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl imidazo[1,5-a]pyridine-7-carboxylate
    • AKOS015998606
    • s11651
    • ethyliMidazo[1,5-a]pyridine-7-carboxylate
    • CS-0368269
    • A871133
    • 518979-75-4
    • DTXSID00476185
    • MDL: MFCD19981647
    • Inchi: 1S/C10H10N2O2/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8/h3-7H,2H2,1H3
    • InChI Key: GGSSPIUIIVDMAE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CN2C=NC=C2C=1)=O

Computed Properties

  • Exact Mass: 190.07400
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Density: 1.22
  • PSA: 43.60000
  • LogP: 1.51100

Ethyl imidazo[1,5-a]pyridine-7-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl imidazo[1,5-a]pyridine-7-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:518979-75-4)Ethyl imidazo[1,5-a]pyridine-7-carboxylate
Order Number:A871133
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:27
Price ($):721.0
Email:sales@amadischem.com

Additional information on Ethyl imidazo[1,5-a]pyridine-7-carboxylate

Ethyl imidazo[1,5-a]pyridine-7-carboxylate (CAS No. 518979-75-4): A Comprehensive Overview

Ethyl imidazo[1,5-a]pyridine-7-carboxylate, identified by its Chemical Abstracts Service (CAS) number 518979-75-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its core structure imparts remarkable pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents.

The Ethyl imidazo[1,5-a]pyridine-7-carboxylate molecule consists of an imidazole ring fused to a pyridine ring, with an ester functional group at the 7-position. This structural configuration enables diverse interactions with biological targets, including enzymes and receptors. The compound's ability to modulate these interactions has led to its investigation in various preclinical studies aimed at identifying potential treatments for a range of diseases.

Recent advancements in medicinal chemistry have highlighted the significance of imidazopyridines in drug discovery. Researchers have been particularly interested in leveraging the inherent flexibility of the imidazo[1,5-a]pyridine scaffold to develop molecules with enhanced binding affinity and selectivity. The ester moiety in Ethyl imidazo[1,5-a]pyridine-7-carboxylate serves as a versatile handle for further chemical modifications, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of derivatives.

In vitro studies have demonstrated that derivatives of Ethyl imidazo[1,5-a]pyridine-7-carboxylate exhibit promising activity against several biological targets. For instance, research has shown that certain analogs can inhibit the activity of kinases and other enzymes implicated in cancer progression. Additionally, the compound has shown potential in modulating immune responses, making it a candidate for therapies targeting autoimmune and inflammatory conditions.

The synthesis of Ethyl imidazo[1,5-a]pyridine-7-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The development of efficient synthetic routes has been a key focus area for researchers aiming to streamline the production process and reduce costs.

One of the most compelling aspects of Ethyl imidazo[1,5-a]pyridine-7-carboxylate is its potential as a lead compound for drug development. By serving as a starting point for structure-activity relationship (SAR) studies, researchers can systematically modify its core structure to identify more potent and selective derivatives. These derivatives may then be tested in preclinical models to evaluate their therapeutic efficacy and safety profiles.

The pharmacological profile of Ethyl imidazo[1,5-a]pyridine-7-carboxylate is further enhanced by its ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug discovery. This property makes it an attractive candidate for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have begun to explore its potential effects on neurotransmitter systems and its ability to modulate neuronal activity.

As research in this field continues to evolve, Ethyl imidazo[1,5-a]pyridine-7-carboxylate is expected to play a pivotal role in the discovery of novel therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical applications. The compound's unique chemical properties and broad biological activity make it a cornerstone in the ongoing quest to develop innovative treatments for human diseases.

The future prospects for Ethyl imidazo[1,5-a]pyridine-7-carboxylate are bright, with ongoing studies focusing on optimizing its pharmacological properties and exploring new therapeutic indications. Advances in computational chemistry and high-throughput screening technologies are expected to further enhance the efficiency of drug discovery programs incorporating this scaffold. By integrating these tools with traditional experimental approaches, researchers can accelerate the identification of promising candidates for further development.

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Amadis Chemical Company Limited
(CAS:518979-75-4)Ethyl imidazo[1,5-a]pyridine-7-carboxylate
A871133
Purity:99%
Quantity:1g
Price ($):721.0
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